molecular formula C22H14O4 B8146371 2,5-bis(4-formylphenyl)terephthalaldehyde

2,5-bis(4-formylphenyl)terephthalaldehyde

Cat. No.: B8146371
M. Wt: 342.3 g/mol
InChI Key: RWBVIFOAWUGLCE-UHFFFAOYSA-N
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Description

2,5-bis(4-formylphenyl)terephthalaldehyde is a multifunctional organic compound designed for advanced materials research, serving as a key building block in the construction of Covalent Organic Frameworks (COFs) . This aromatic tetra-aldehyde linker provides multiple reactive sites for polycondensation reactions with various amine-functionalized linkers, enabling the synthesis of highly crystalline and porous COF structures with tunable properties . The extended π-conjugated system of the molecule contributes to the optoelectronic characteristics of the resulting frameworks, making them particularly suitable for applications in photocatalysis, such as water splitting for hydrogen production , carbon dioxide reduction , and the degradation of environmental pollutants . The specific geometry of this linker allows for the precise design of COF pore size and functionality, which is crucial for applications in gas capture and separation and energy storage . Researchers value this compound for developing next-generation porous materials with high thermal and chemical stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,5-bis(4-formylphenyl)terephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-11-15-1-5-17(6-2-15)21-9-20(14-26)22(10-19(21)13-25)18-7-3-16(12-24)4-8-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBVIFOAWUGLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method employs a dibromo-terephthalaldehyde precursor reacted with 4-formylphenylboronic acid. The reaction leverages palladium catalysts to form carbon-carbon bonds between the aryl halide and boronic acid. Key considerations include:

  • Precursor synthesis : 2,5-Dibromoterephthalaldehyde is prepared via bromination of terephthalaldehyde using Br₂ in the presence of FeBr₃.

  • Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) in a toluene/water mixture facilitates coupling at 80–100°C.

  • Challenges : Competing side reactions, such as debromination or over-coupling, necessitate careful stoichiometric control.

Stepwise Formylation

An alternative route involves introducing formyl groups sequentially to a pre-functionalized terephthalaldehyde derivative:

  • Vilsmeier-Haack formylation : Treating 2,5-diphenylterephthalaldehyde with POCl₃ and DMF introduces formyl groups at the para positions of the phenyl substituents.

  • Oxidative methods : MnO₂-mediated oxidation of 2,5-bis(4-hydroxymethylphenyl)terephthalaldehyde yields the target compound.

Catalytic Systems and Reaction Optimization

Successful synthesis hinges on the choice of catalysts and ligands. Comparative studies highlight the following systems:

Catalytic SystemSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄, K₂CO₃Toluene/H₂O8072
PdCl₂(dppf), CsFDMF10065
CuI, 1,10-phenanthrolineDMSO12058

Key observations :

  • Palladium-based systems outperform copper catalysts in yield and regioselectivity.

  • Polar aprotic solvents like DMF enhance solubility of intermediates but may promote side reactions.

Purification and Characterization

Crude products often contain impurities such as unreacted boronic acid or homocoupled byproducts. Patent US7910780B2 outlines a purification protocol involving:

  • Solvent recrystallization : Dissolving the crude product in xylene at 110°C, followed by gradual cooling to 25°C.

  • Vacuum filtration : Isolating crystals with >98% purity.

  • Drying : 48-hour vacuum drying at 50°C to remove residual solvents.

Characterization data :

  • ¹H NMR (CDCl₃): δ 10.12 (s, 2H, terephthalaldehyde CHO), 10.05 (s, 4H, formylphenyl CHO).

  • FT-IR : Peaks at 1695 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (aromatic C=C).

Applications in Advanced Materials

The compound’s dual aldehyde functionality enables its use as a building block for:

  • Covalent organic frameworks (COFs) : Condensation with diamines forms imine-linked networks with surface areas >1000 m²/g.

  • Metal-organic frameworks (MOFs) : Coordination with Pd(II) centers produces dipalladated complexes for catalytic applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde groups in [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarboxylic acid.

    Reduction: Formation of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetrahydroxy compound.

    Substitution: Various substituted terphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Materials Science

2,5-bis(4-formylphenyl)terephthalaldehyde serves as a versatile building block in the development of covalent organic frameworks (COFs). These frameworks are characterized by their high surface area and tunable porosity, making them ideal for applications in gas storage, separation, and catalysis.

ApplicationDescription
Gas Capture COFs synthesized from this compound exhibit high selectivity for gases like CO2_2, enhancing carbon capture technologies.
Catalysis The compound can act as a catalyst in various organic reactions due to its functional groups that facilitate electron transfer processes.

Medicinal Chemistry

The biological activities of this compound have been explored in medicinal chemistry. Compounds with similar structures have shown potential anti-cancer properties.

  • Anticancer Activity: Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The mechanism often involves modulation of key proteins involved in cancer progression.

Case Study: In Vitro Studies

  • In vitro assays demonstrated that derivatives significantly inhibit cell migration and proliferation in aggressive cancer cell lines. One study reported that a related compound reduced cell viability by inducing apoptosis through mitochondrial pathways.

Organic Synthesis

The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its aldehyde groups can participate in various reactions including:

  • Condensation Reactions: Forming larger molecular structures.
  • Reduction Reactions: Transforming aldehydes into alcohols or other functional groups.
Reaction TypeDescription
Oxidation Aldehyde groups can be oxidized to carboxylic acids under specific conditions.
Reduction Aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of [1,1’:4’,1’‘-Terphenyl]-2’,4,4’‘,5’-tetracarbaldehyde largely depends on its functional groups and the context in which it is used. In organic synthesis, the aldehyde groups can participate in nucleophilic addition reactions, forming various intermediates and products. The compound’s aromatic rings can also engage in π-π interactions, influencing its behavior in materials science applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and applications of 2,5-bis(4-formylphenyl)terephthalaldehyde can be contextualized by comparing it to structurally related terephthalaldehyde derivatives. Key differences arise from the nature of substituents, which influence solubility, crystallinity, and functionality.

Alkoxy-Substituted Derivatives

  • 2,5-Bis(octyloxy)terephthalaldehyde (CAS 123440-34-6): Structure: Two n-octyloxy chains at the 2- and 5-positions. Applications: Synthesizes COFs with high surface area (BET: 1202 m²/g) via imination with triaminophenylbenzene. Used in organic semiconductors for memory devices and solar cells . Thermal Stability: Alkoxy groups enhance solubility but reduce thermal stability compared to unsubstituted terephthalaldehydes.
  • 2,5-Bis(2-methoxyethoxy)terephthalaldehyde (CAS 2053247-15-5) :

    • Structure : Ethylene glycol-based side chains.
    • Applications : Oligoethylene oxide chains improve ion transport in COFs, achieving high lithium-ion conductivity for battery applications .
    • Physical Properties : Density = 1.2 g/cm³; boiling point = 438.2°C .

Phenyl-Substituted Analogs

  • 2,5-Di(1-naphthyl)terephthalaldehyde :

    • Structure : Bulky naphthyl groups at 2- and 5-positions.
    • Optoelectronic Properties : Extended π-conjugation enhances absorption in visible spectra, suitable for organic photovoltaics. However, steric hindrance from naphthyl groups complicates crystallization .
  • 2,5-Bis(4-formylphenyl)thiophene (CAS 193903-62-7): Structure: Thiophene core with 4-formylphenyl substituents. Applications: Used in donor-acceptor copolymers for OLEDs and organic transistors. The thiophene core improves charge-carrier mobility compared to benzene-based analogs .

Electron-Deficient and Functionalized Derivatives

  • 2,5-Bis(methylthio)terephthalaldehyde (BMTA) :

    • Structure : Methylthio (-SCH₃) groups.
    • Applications : Serves as a precursor for porphyrin-based porous organic polymers (POPs) with exceptional Hg²⁺ adsorption capacity (e.g., TPP1) .
    • Reactivity : Thioether groups enable post-synthetic metal coordination.
  • 2,5-Bis(azidoethoxy)terephthalaldehyde (TQ1376) :

    • Structure : Azide-functionalized side chains.
    • Applications : Click chemistry-enabled COFs for targeted drug delivery and biocompatible materials .

Key Data Tables

Table 1: Structural and Physical Properties of Terephthalaldehyde Derivatives

Compound Substituents Molecular Weight Density (g/cm³) Boiling Point (°C) Key Application
This compound* 4-formylphenyl ~382.4 N/A N/A COFs, optoelectronics
2,5-Bis(octyloxy)terephthalaldehyde n-octyloxy 362.5 1.046 459.6 COFs, semiconductors
2,5-Bis(2-methoxyethoxy)terephthalaldehyde 2-methoxyethoxy 282.3 1.2 438.2 Ion-conductive COFs
2,5-Bis(heptyloxy)terephthalaldehyde n-heptyloxy 362.5 N/A N/A Organic synthesis

*Theoretical values based on analogs.

Research Findings and Trends

  • Substituent Effects :
    • Alkoxy chains (e.g., octyloxy, methoxyethoxy) improve solubility and processability but may reduce thermal stability. Bulky groups (e.g., naphthyl) hinder crystallization but enhance optoelectronic properties .
    • Electron-withdrawing groups (e.g., formyl) enhance reactivity in condensation reactions, critical for COF synthesis .
  • Functionalization Strategies :
    • Azide or thioether groups enable post-synthetic modifications, expanding applications in catalysis and biomedicine .
  • Ion Transport : Ethylene oxide side chains significantly lower energy barriers for ion dissociation, making them ideal for solid-state electrolytes .

Biological Activity

2,5-bis(4-formylphenyl)terephthalaldehyde, a compound with significant potential in various biological applications, is characterized by its unique structural features that enable diverse interactions with biological systems. This article reviews its biological activities, synthesizing data from recent studies and literature.

Chemical Structure and Properties

The compound is a symmetrical aldehyde with two 4-formylphenyl groups attached to a terephthalic backbone. Its molecular formula is C16H12O4, and it possesses notable properties such as solubility in organic solvents and the ability to form complexes with metal ions, which enhances its potential biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

The compound’s mechanism of action in inhibiting microbial growth may involve disruption of cell membranes or interference with metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with biological macromolecules such as proteins and nucleic acids. This interaction can alter enzyme activities and gene expression profiles, leading to the observed biological effects.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various concentrations of this compound against common pathogens. The results indicated a dose-dependent response, with higher concentrations leading to larger inhibition zones.
  • Anticancer Research :
    In a collaborative study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer cells, suggesting potential therapeutic applications.

Q & A

Basic Question: What synthetic methodologies are commonly employed for the preparation of 2,5-bis(4-formylphenyl)terephthalaldehyde, and how can reaction parameters be optimized to enhance yield?

Answer:
The compound is synthesized via acid-catalyzed condensation reactions between aldehyde-functionalized precursors. A typical protocol involves:

  • Dissolving stoichiometric equivalents of precursors (e.g., substituted benzaldehydes) in absolute ethanol.
  • Adding glacial acetic acid (5–10 drops) as a catalyst.
  • Refluxing the mixture (4–12 hours) under inert atmosphere to prevent oxidation.
  • Evaporating solvents under reduced pressure and purifying the solid via recrystallization or column chromatography .

Optimization Strategies:

ParameterTypical RangeImpact on Yield
Molar Ratio1:1 (precursors)Deviations lead to incomplete condensation
Reaction Time4–12 hoursProlonged time risks side reactions (e.g., over-oxidation)
Catalyst Loading5–10 drops (AcOH)Excess catalyst may degrade aldehyde groups

Characterization: Confirm purity via 1H^1H NMR (e.g., singlet peaks for aldehyde protons at ~10 ppm) and HPLC (≥95% purity) .

Advanced Question: How does the substitution pattern of aldehyde groups in this compound influence the crystallinity and porosity of covalent organic frameworks (COFs)?

Answer:
The spatial arrangement of aldehyde groups dictates the geometry of COFs. For example:

  • Linear vs. Trigonal Linkers: Linear aldehydes (e.g., terephthalaldehyde) form layered COFs with staggered (AA) or eclipsed (AB) stacking, while trigonal linkers create 3D frameworks .
  • Pore Size Control: Substituting with bulkier groups (e.g., heptyloxy chains) increases interlayer spacing, expanding pore sizes (7–27 Å) and surface areas (up to 1590 m²/g) .

Key Characterization Tools:

  • Powder X-ray Diffraction (PXRD): Resolves stacking modes (e.g., P6/mmm symmetry for eclipsed COF-5) .
  • Gas Adsorption (BET): Measures surface area and pore volume.
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (stable up to 500–600°C) .

Basic Question: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • 1H^1H NMR: Identifies aldehyde protons (δ ~10 ppm) and aromatic protons (δ ~7–8 ppm). Absence of extraneous peaks confirms purity .
  • FT-IR: Detects aldehyde C=O stretches (~1700 cm⁻¹) and absence of residual hydroxyl groups.
  • HPLC: Quantifies purity (>95% for research-grade material) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 362.5 for heptyloxy derivatives) .

Advanced Question: How can post-synthetic modification of COFs derived from this compound enhance their functionality for applications like heavy metal adsorption?

Answer:
Functionalization Strategies:

  • Thioether Incorporation: React aldehyde groups with methylthio reagents (e.g., 2,5-bis(methylthio)terephthalaldehyde) to introduce Hg²⁺-binding sites .
  • Porphyrin Integration: Condense with pyrrole to form porphyrin-based POPs, enabling selective metal capture (e.g., TPP1 for Hg²⁺) .

Performance Metrics:

Functional GroupAdsorption Capacity (mg/g)Selectivity
Thioether~1200 (Hg²⁺)High
Porphyrin~850 (Hg²⁺)Moderate

Stability: Acid/base-resistant frameworks retain >90% capacity after 5 cycles .

Basic Question: What are the critical considerations for designing condensation reactions to synthesize COFs using this compound?

Answer:

  • Solvent Choice: Use polar aprotic solvents (e.g., mesitylene/dioxane) to enhance precursor solubility and framework crystallinity .
  • Catalyst: Employ Lewis acids (e.g., Sc(OTf)₃) to accelerate imine/boronate ester formation .
  • Stoichiometry: Maintain 1:1 molar ratios between aldehyde and amine/boronic acid partners to avoid incomplete networks .

Common Pitfalls:

  • Inadequate degassing leads to trapped solvents, reducing porosity.
  • Rapid precipitation causes amorphous phases; slow heating (60–120°C over 72 hours) improves crystallinity .

Advanced Question: How do structural variations in terephthalaldehyde derivatives impact the optoelectronic properties of resulting COFs?

Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃): Lower HOMO-LUMO gaps, enhancing conductivity. For example, CF₃-substituted COFs show 20% higher charge mobility .
  • Alkoxy Chains (e.g., -OHeptyl): Improve solution processability but reduce π-π stacking, lowering photoluminescence quantum yield .

Characterization:

  • UV-Vis/NIR Spectroscopy: Tracks bandgap shifts (e.g., λₐbₛ ~450 nm for CF₃ derivatives).
  • Electrochemical Impedance Spectroscopy (EIS): Measures charge transport efficiency .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact with aldehydes .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Waste Disposal: Neutralize with aqueous sodium bisulfite before disposal .

Advanced Question: How can researchers resolve contradictions in reported surface areas or crystallinity for COFs synthesized from this compound?

Answer:
Common Sources of Discrepancies:

  • Activation Methods: Supercritical CO₂ drying preserves porosity better than vacuum drying .
  • Crystallization Time: Extended solvothermal synthesis (7–10 days) improves long-range order .

Troubleshooting Table:

IssueSolutionReference
Low Surface AreaOptimize activation temperature
Poor CrystallinityIncrease reaction time to >72 hrs
Framework CollapseUse rigid linkers (e.g., TAPB)

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